![molecular formula C17H14BrClFN3O2 B2966357 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-81-3](/img/structure/B2966357.png)
1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), and three phenyl rings (benzene rings), which are substituted with halogens (bromine, chlorine) and a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring precursors. The halogens (bromine, chlorine, and fluorine) would be introduced through halogenation reactions. The urea group could be introduced through a reaction with an isocyanate. The pyrrolidinone ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl rings would likely be planar due to the sp2 hybridization of the carbon atoms. The pyrrolidinone ring would also be planar. The urea group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The halogens on the phenyl rings could be replaced through nucleophilic aromatic substitution reactions. The carbonyl group in the pyrrolidinone ring could undergo addition reactions. The urea group could react with amines to form substituted ureas .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of halogens would likely make it relatively dense and possibly volatile. The urea group could allow it to form hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Central Nervous System Agents
A study on related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has shown that derivatives with specific substitutions demonstrate anxiolytic activity and potent muscle-relaxant properties. This suggests potential applications in developing new treatments for anxiety and muscle relaxation without the sedative effects typically associated with central nervous system agents (Rasmussen et al., 1978).
Crystal Structure Analysis
Research on similar compounds, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, involves examining their crystal structures to understand the molecular arrangements and intermolecular hydrogen bonds. This knowledge can be applied in the design of new materials with specific physical properties, indicating potential in material science and engineering (Yamin & Mardi, 2003).
Anticancer Research
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. Such compounds, including those related to the specified urea derivative, could serve as potential anticancer agents or as scaffolds for developing new therapeutic molecules (Jian Feng et al., 2020).
Antipathogenic and Antimicrobial Activity
The synthesis and evaluation of new thiourea derivatives have demonstrated significant antipathogenic activity, especially against strains known for biofilm formation. This suggests the compound's framework could be explored for developing new antimicrobial agents with potential applications in treating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological molecules in the body. The presence of multiple halogens and a urea group could potentially allow it to interact with various enzymes and receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClFN3O2/c18-10-1-6-15(14(20)7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(19)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHQSRGQSYJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
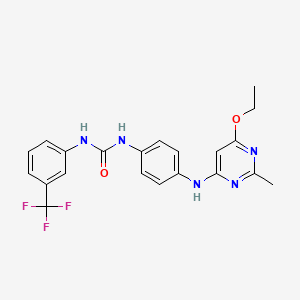
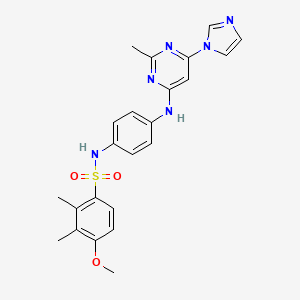

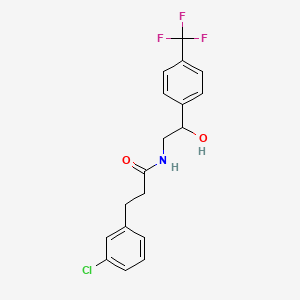
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
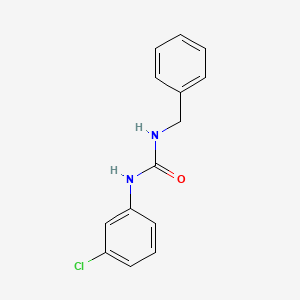
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)

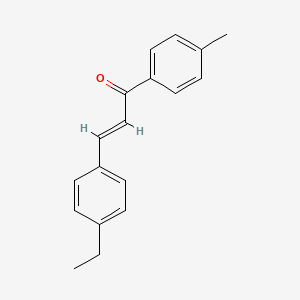
![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)
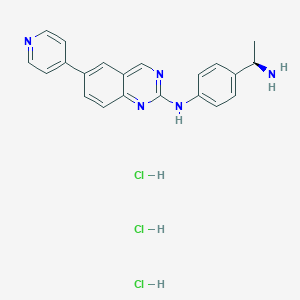
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)
